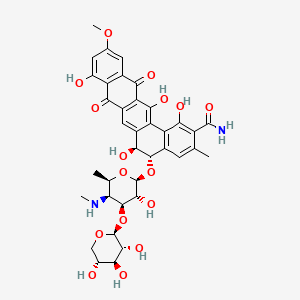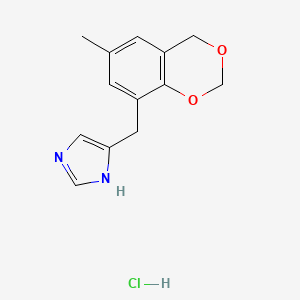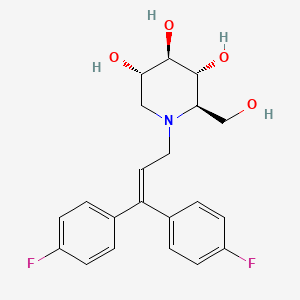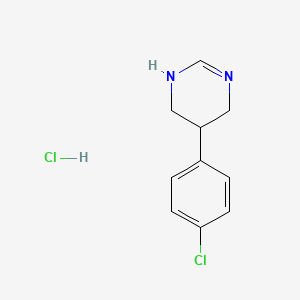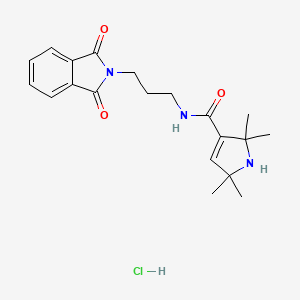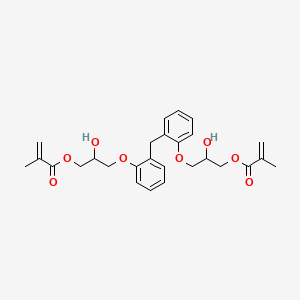
2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester typically involves the reaction of methacrylic acid with bisphenol A diglycidyl ether resin. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high-strength polymers.
Cross-linking: It can form cross-linked networks, enhancing the mechanical properties of the resulting material.
Common Reagents and Conditions
Common reagents used in these reactions include initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) for polymerization. The reactions are typically carried out under controlled temperatures to ensure proper polymer formation .
Major Products
The major products formed from these reactions are high-strength polymers and cross-linked materials used in various industrial applications .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester has numerous scientific research applications:
Chemistry: Used as a monomer in the synthesis of advanced polymers.
Biology: Utilized in the development of biocompatible materials for medical devices.
Medicine: Employed in dental materials due to its excellent mechanical properties and biocompatibility.
Wirkmechanismus
The compound exerts its effects through polymerization and cross-linking mechanisms. The methacrylate groups react with initiators to form free radicals, leading to the formation of polymer chains. These chains can further cross-link, creating a robust network structure. The molecular targets include the methacrylate groups, which are essential for the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bisphenol A diglycidyl ether dimethacrylate
- Bisphenol A bis(2-hydroxy-3-methacryloyloxypropyl) ether
- Bisphenol A glycidylmethacrylate
Uniqueness
2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester stands out due to its superior mechanical properties and resistance to degradation. Its ability to form high-strength polymers and cross-linked networks makes it highly valuable in various industrial and medical applications .
Eigenschaften
CAS-Nummer |
73384-88-0 |
|---|---|
Molekularformel |
C27H32O8 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
[2-hydroxy-3-[2-[[2-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]phenyl]methyl]phenoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C27H32O8/c1-18(2)26(30)34-16-22(28)14-32-24-11-7-5-9-20(24)13-21-10-6-8-12-25(21)33-15-23(29)17-35-27(31)19(3)4/h5-12,22-23,28-29H,1,3,13-17H2,2,4H3 |
InChI-Schlüssel |
JHOFXHJVMQJPRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(COC1=CC=CC=C1CC2=CC=CC=C2OCC(COC(=O)C(=C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)
